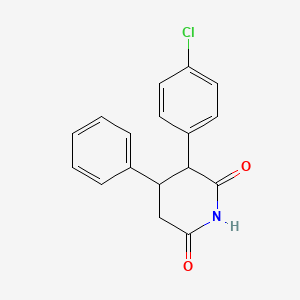
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is a synthetic organic compound characterized by its long alkyl chains and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate typically involves the reaction of octadecylamine with a suitable precursor. One common method is the condensation reaction between octadecylamine and a butenoic acid derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo or hydroxyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amine or alcohol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is studied for its potential role in cell membrane interactions and as a model compound for lipid research.
Medicine: It is explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate involves its interaction with cell membranes and other molecular targets. Its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The compound may also interact with specific proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.
Octadecylsilane: Used in chromatography as a stationary phase.
Ethyl 3-(octadecylamino)propanoate: A related compound with similar functional groups.
Uniqueness
Octadecyl 4-(octadecylamino)-4-oxobut-2-enoate is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties
Properties
CAS No. |
113394-07-3 |
|---|---|
Molecular Formula |
C40H77NO3 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
octadecyl 4-(octadecylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-39(42)35-36-40(43)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,41,42) |
InChI Key |
NMZGBXXLZPCYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
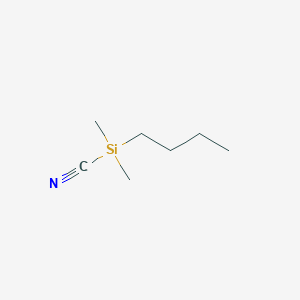
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)

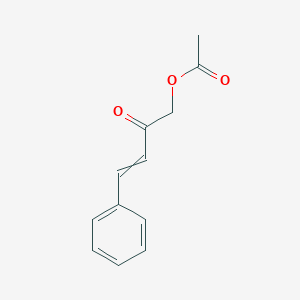
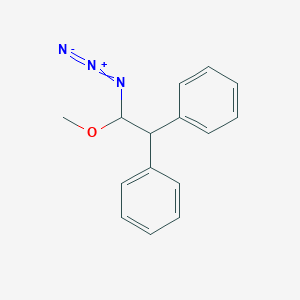
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

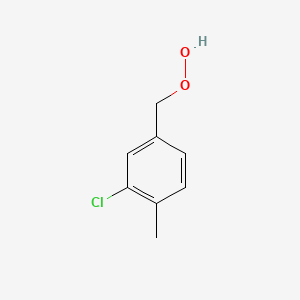

![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
